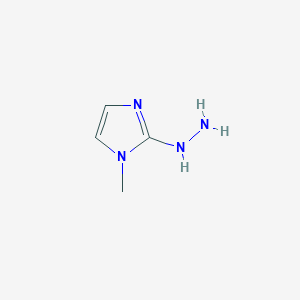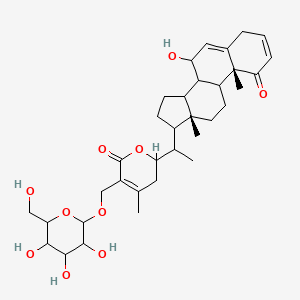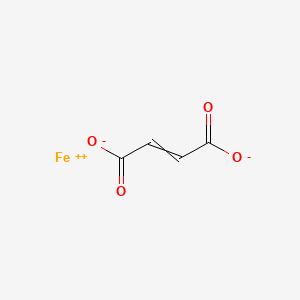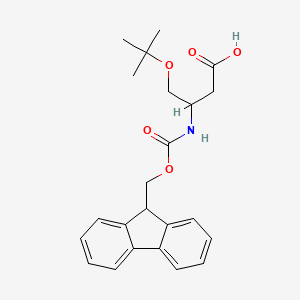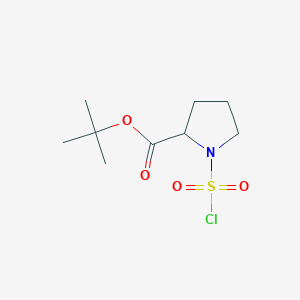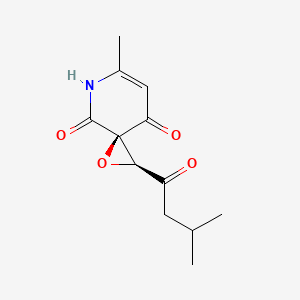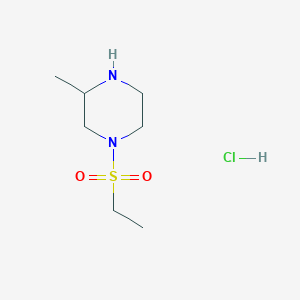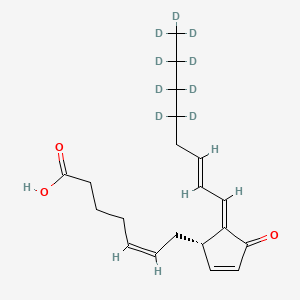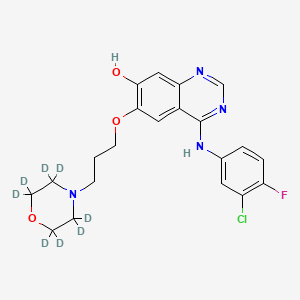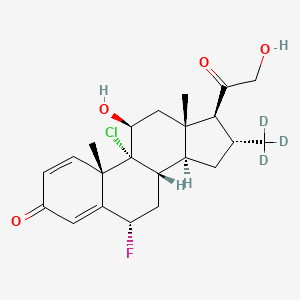
Clocortolone-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Clocortolone-d3 is a deuterated form of clocortolone, a medium potency corticosteroid used primarily in topical formulations to treat inflammatory and pruritic dermatoses. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of clocortolone due to the presence of deuterium atoms, which can be traced more easily in analytical studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Clocortolone-d3 involves the incorporation of deuterium atoms into the clocortolone molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) under specific reaction conditions.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated solvents and catalysts can be used during the synthesis of clocortolone to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Synthesis: Conducting the synthesis in large batches to produce significant quantities of this compound.
Purification: Employing purification techniques such as chromatography to isolate and purify the deuterated compound.
化学反応の分析
Types of Reactions
Clocortolone-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.
Substitution: Halogen atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of hydroxyl groups can lead to the formation of ketones, while reduction of ketones can produce secondary alcohols.
科学的研究の応用
Clocortolone-d3 is widely used in scientific research due to its deuterated nature, which allows for detailed studies of its pharmacokinetics and metabolic pathways. Some key applications include:
Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion of clocortolone in the body.
Metabolic Pathway Analysis: Studying the metabolic pathways and identifying metabolites of clocortolone.
Drug Interaction Studies: Investigating potential interactions between clocortolone and other drugs.
Analytical Method Development: Developing and validating analytical methods for the detection and quantification of clocortolone and its metabolites.
作用機序
Clocortolone-d3, like clocortolone, exerts its effects through its anti-inflammatory, antipruritic, and vasoconstrictive properties. The mechanism of action involves:
Binding to Glucocorticoid Receptors: this compound binds to glucocorticoid receptors in the cytoplasm, forming a receptor-ligand complex.
Translocation to the Nucleus: The receptor-ligand complex translocates to the cell nucleus, where it binds to specific DNA sequences.
類似化合物との比較
Clocortolone-d3 can be compared with other corticosteroids such as:
Hydrocortisone: A low-potency corticosteroid used for mild inflammatory conditions.
Betamethasone: A high-potency corticosteroid used for severe inflammatory conditions.
Triamcinolone: A medium-potency corticosteroid similar to clocortolone but with different pharmacokinetic properties.
Uniqueness
The uniqueness of this compound lies in its deuterated nature, which allows for more precise pharmacokinetic and metabolic studies. Additionally, the combination of chlorine and fluorine atoms in its structure contributes to its distinct pharmacological profile .
特性
分子式 |
C22H28ClFO4 |
|---|---|
分子量 |
413.9 g/mol |
IUPAC名 |
(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-(trideuteriomethyl)-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H28ClFO4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-21(15,3)22(14,23)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1/i1D3 |
InChIキー |
YMTMADLUXIRMGX-OAXOUBHMSA-N |
異性体SMILES |
[2H]C([2H])([2H])[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)Cl)C)F |
正規SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)Cl)C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


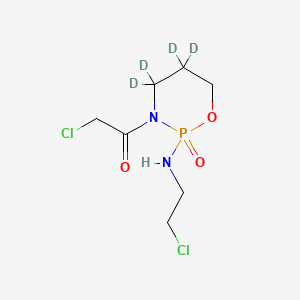

![5H-Pyrrolo[2,3-b]pyrazine-6-carboxamide](/img/structure/B12430763.png)
![sodium;[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12430768.png)
